molecular formula C13H14N2O3S2 B2706514 ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-15-6

ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2706514
CAS No.: 476628-15-6
M. Wt: 310.39
InChI Key: UWHDIVYSYWNAEV-YPKPFQOOSA-N
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Description

ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dimethyl-2-(thiophene-2-carbonylimino)-1,3-thiazole-5-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 3,4-dimethylthiazole-5-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid derivatives
  • Thiazole-5-carboxylate derivatives

Uniqueness

ethyl (2Z)-3,4-dimethyl-2-[(thiophene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of both thiophene and thiazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(thiophene-2-carbonylimino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-4-18-12(17)10-8(2)15(3)13(20-10)14-11(16)9-6-5-7-19-9/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHDIVYSYWNAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CS2)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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